N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine
Description
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzylbenzimidazol-2-amine |
InChI |
InChI=1S/C22H19N3O2/c1-2-6-16(7-3-1)14-25-19-9-5-4-8-18(19)24-22(25)23-13-17-10-11-20-21(12-17)27-15-26-20/h1-12H,13-15H2,(H,23,24) |
InChI Key |
BZCUFKHRUHTPHD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The structural features of these compounds often contribute significantly to their biological efficacy. The specific compound incorporates a benzodioxole moiety, which may enhance its interaction with biological targets due to its unique chemical properties.
Anticancer Activity :
Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for mitosis . Specific studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Benzimidazole derivatives generally show effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported that related compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Pharmacological Profiles
A detailed analysis of the biological activities of this compound reveals several key pharmacological profiles:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Assessment : In a comparative study against standard antibiotics, this compound showed promising antibacterial activity with MIC values ranging from 8 to 32 µg/ml against E. coli and S. aureus, indicating its potential as a lead compound for antibiotic development .
- In Vivo Studies : Preliminary in vivo studies suggest that the compound may possess anti-inflammatory properties, as evidenced by reduced levels of pro-inflammatory cytokines in animal models treated with the compound .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the primary applications of N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine is its role as an antitumor agent. Research indicates that compounds with a benzimidazole core exhibit significant anticancer properties. This compound has been identified as a c-KIT inhibitor, which is crucial in treating certain types of tumors, including gastrointestinal stromal tumors (GISTs) and melanoma .
Mechanism of Action
The mechanism by which this compound exerts its antitumor effects involves the inhibition of c-KIT signaling pathways. The c-KIT receptor is a type of receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation. By inhibiting this pathway, this compound can potentially reduce tumor growth and improve patient outcomes .
Biochemical Research
Enzyme Inhibition Studies
This compound has also been utilized in enzyme inhibition studies. The benzimidazole derivatives have shown effectiveness in inhibiting various enzymes involved in cancer progression and metastasis. For instance, studies have indicated that this compound can inhibit certain proteases that are critical for tumor cell invasion and migration .
Cell Line Studies
In vitro studies using different cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling .
Pharmacological Applications
Potential Drug Development
Given its promising biological activities, this compound is being explored for development into novel therapeutic agents. Its structural properties allow for modifications that could enhance efficacy and reduce side effects compared to existing therapies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
- Electron-Donating vs.
- Heterocyclic Variations : Thiazole () and imidazole () substituents introduce additional hydrogen-bonding sites, which could modulate solubility and target selectivity compared to the benzodioxole group.
- Synthetic Efficiency : Compound 28 (), with an 84% yield, demonstrates the feasibility of coupling benzodioxole-acetyl groups to benzimidazole, suggesting similar strategies could apply to the target compound.
Preparation Methods
Formation of 1-Benzyl-1H-Benzimidazol-2-Amine
The benzimidazole core is constructed via acid-catalyzed condensation of o-phenylenediamine with benzylamine derivatives. A scalable protocol involves:
-
Reacting o-phenylenediamine (1.0 eq) with benzyl chloride (1.2 eq) in the presence of sodium metabisulfite (Na₂S₂O₅, 2.0 eq) at 140°C under solvent-free conditions.
-
Cyclization occurs within 1.5 hours, yielding 1-benzyl-1H-benzimidazol-2-amine as the intermediate. Purification via column chromatography (ethyl acetate/hexane) achieves >95% purity.
Key Advantages :
N-Alkylation with 1,3-Benzodioxol-5-ylmethyl Bromide
The 2-amine group undergoes alkylation using 1,3-benzodioxol-5-ylmethyl bromide:
-
1-Benzyl-1H-benzimidazol-2-amine (1.0 eq) is treated with 1,3-benzodioxol-5-ylmethyl bromide (1.5 eq) in dimethylformamide (DMF) at 80°C for 12 hours.
-
Potassium carbonate (2.0 eq) facilitates deprotonation, promoting nucleophilic substitution.
-
Post-reaction extraction with ethyl acetate and chromatography yields the final product (68–72%).
One-Pot Visible Light-Mediated Synthesis
Reaction Mechanism and Conditions
A photocatalyst-free method enables simultaneous N1-benzylation and C2-amination:
-
o-Phenylenediamine (1.2 eq), benzyl isothiocyanate (1.0 eq), and 1,3-benzodioxol-5-ylmethyl isothiocyanate (1.0 eq) react in ethanol/water (9:1) under 3W blue LED irradiation.
-
Visible light drives cyclodesulfurization, forming the benzimidazole ring at ambient temperature within 6 hours.
Optimization Insights :
-
Gram-scale reactions retain 85–90% yield, demonstrating industrial viability.
-
Radical inhibition studies confirm a thiyl radical pathway, minimizing side products.
Microwave-Assisted Accelerated Synthesis
Enhanced Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes:
-
o-Phenylenediamine, benzylamine, and 1,3-benzodioxol-5-ylmethylamine (1:1:1 ratio) are irradiated at 150°C for 20 minutes in acetic acid.
-
Sodium metabisulfite (2.0 eq) ensures oxidative cyclization, yielding the target compound in 78% efficiency.
Comparative Efficiency :
| Method | Time | Yield | Scalability |
|---|---|---|---|
| Two-Step Alkylation | 14h | 72% | Moderate |
| One-Pot Photoreaction | 6h | 85% | High |
| Microwave-Assisted | 0.3h | 78% | High |
Critical Analysis of Synthetic Routes
Regioselectivity Challenges
Introducing substituents at N1 and C2 requires precise control:
-
Acidic Conditions : Favor N1-benzylation but risk protonation of the C2 amine, necessitating protective groups.
-
Alkylation Order : Sequential substitution (N1 before C2) avoids cross-reactivity but extends synthesis time.
Structural Characterization and Validation
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step routes combining benzimidazole core formation with subsequent functionalization. Key approaches include:
- Benzimidazole Core Synthesis : Reaction of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid) to form the benzimidazole ring. Substituents like benzyl groups are introduced via alkylation or nucleophilic substitution .
- Functionalization : The 1,3-benzodioxol-5-ylmethyl group is introduced via reductive amination or nucleophilic displacement. For example, coupling benzimidazole-2-amine intermediates with 1,3-benzodioxole-5-carbaldehyde derivatives in the presence of reducing agents (e.g., NaBHCN) .
- Optimization : Reaction temperature (e.g., reflux in CHCl for 6 hours), solvent polarity, and catalyst selection (e.g., triethylamine for cycloadditions) significantly impact yield and purity. Excess protonating agents (e.g., HCl) and high temperatures favor benzimidazole cyclization over amide formation .
Advanced: How can computational methods resolve contradictions in predicted vs. observed biological activity data for this compound?
Methodological Answer:
Discrepancies between computational predictions (e.g., virtual screening) and experimental bioactivity data can be addressed via:
- Docking Refinement : Adjust force field parameters (e.g., solvation effects, ligand flexibility) to better model interactions with targets like the urokinase receptor (uPAR). For instance, identified (±)-IPR-1 through virtual screening but required experimental validation to confirm binding .
- Molecular Dynamics (MD) Simulations : Run MD simulations (e.g., 100 ns trajectories) to assess binding stability and identify key residues (e.g., hydrogen bonds with Ser or hydrophobic interactions) that may not be evident in static docking .
- Structure-Activity Relationship (SAR) Analysis : Compare docking poses of active vs. inactive derivatives (e.g., substituents on the benzimidazole ring) to refine pharmacophore models .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., NH stretching at ~3178 cm, C=O at ~1668 cm) and validates amide/benzimidazole formation .
- NMR : H and C NMR confirm regiochemistry (e.g., benzyl group position) and detect impurities. For example, aromatic proton splitting patterns distinguish para vs. meta substitution .
- X-ray Crystallography : Resolves molecular conformation (e.g., gauche orientation of the adamantyl group in ) and hydrogen-bonding networks (e.g., dimer formation via N–H⋯N interactions) .
- Data Validation : Cross-reference experimental spectra with databases like NIST Chemistry WebBook ( ) and recrystallize samples to exclude solvent artifacts .
Advanced: How do reaction mechanisms explain competing pathways during benzimidazole synthesis (e.g., amide vs. cyclized product formation)?
Methodological Answer:
- Leaving Group Influence : Acyl chlorides favor amide formation due to their superior leaving ability (Cl departure), while carboxylic acids require dehydrating agents (e.g., PPA) to promote cyclization via intermediate imine formation .
- Acid Catalysis : Protonation of the carbonyl oxygen in m-toluic acid increases electrophilicity, facilitating nucleophilic attack by o-phenylenediamine. Excess acid shifts equilibrium toward cyclization by stabilizing the transition state .
- Thermodynamic Control : High-temperature conditions (e.g., reflux in toluene) favor benzimidazole formation (lower energy product) over kinetically controlled amide intermediates .
Advanced: How can researchers design derivatives of this compound to enhance selectivity for cancer-related targets?
Methodological Answer:
- Bioisosteric Replacement : Substitute the benzodioxole group with bioisosteres like 1,3-thiazole () to improve solubility or target affinity .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO) at the benzimidazole 5-position to enhance π-stacking with kinase ATP pockets (e.g., EGFR). Conversely, hydrophobic groups (e.g., adamantyl in ) improve membrane permeability .
- Pharmacokinetic Optimization : Attach polyethylene glycol (PEG) chains to the benzyl group to prolong half-life or reduce CYP450-mediated metabolism .
Basic: What analytical strategies validate the purity of synthesized this compound?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted o-phenylenediamine). Use C18 columns with acetonitrile/water gradients .
- Elemental Analysis (EA) : Confirms empirical formula (e.g., CHNO) by matching calculated vs. observed C, H, N percentages (deviation <0.4%) .
- Melting Point : Sharp melting ranges (e.g., 485–486 K in ) indicate crystallinity and purity .
Advanced: How can researchers address low yields in the final coupling step of this compound?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings or copper(I) for click chemistry (e.g., triazole formation in ) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while toluene minimizes side reactions in Friedel-Crafts alkylation .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while improving yield via uniform heating () .
Basic: What safety and handling protocols are recommended for this compound given its structural features?
Methodological Answer:
- Toxicity Screening : Assess acute toxicity (e.g., LD in rodents) due to potential benzimidazole-related hepatotoxicity .
- Stability : Store under inert atmosphere (N) at −20°C to prevent oxidation of the benzodioxole moiety .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with NaHCO before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
